5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole
Overview
Description
This would involve providing the IUPAC name, common names, and structural formula of the compound. The class of compounds it belongs to would also be identified.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including bond lengths and angles, hybridization states of the atoms, and any notable structural features.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve discussing properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties, such as its acidity or basicity, reactivity with common reagents, and any characteristic reactions, would also be discussed.Scientific Research Applications
Molecular Stabilities and Conformational Analyses
A study conducted by Karayel (2021) delved into the tautomeric properties, conformations, and the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole ring, demonstrating the compound's potential in cancer treatment research. The study highlighted the stability of these compounds in their thione form and their interaction with the epidermal growth factor receptor (EGFR) binding pocket, which is crucial for understanding their anti-cancer mechanisms Karayel, A. (2021). Structural Chemistry.
Synthesis and Chemical Reactions
Iddon and Nicholas (1996) explored the synthesis and reactions of 4,5-dibromo-1H-1,2,3-triazoles, providing insights into the chemical behavior and potential applications of triazole derivatives in organic synthesis. Their work on the bromine to lithium exchange reactions of these compounds offers valuable information for the development of new synthetic routes Iddon, B., & Nicholas, M. (1996). Journal of The Chemical Society-perkin Transactions 1.
Triazole Ester Derivatives
Toumani (2017) reported on the preparation of triazole ester derivatives, highlighting their potential biological applications. This study underscores the versatility of triazole compounds in the synthesis of biologically relevant molecules Toumani, J. (2017). Chemistry and Materials Research.
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. Safety precautions for handling and storing the compound would also be provided.
Future Directions
This would involve discussing potential future research directions, such as further studies to elucidate the compound’s mechanism of action, development of synthesis methods with higher yields or fewer steps, or exploration of the compound’s potential uses in medicine or industry.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
5-chloro-1-(methoxymethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFUOGDEONKDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole | |
CAS RN |
1785762-61-9 | |
Record name | 5-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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